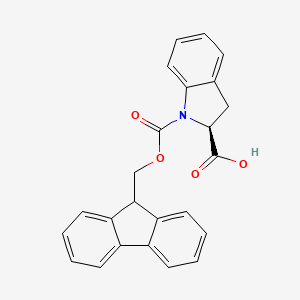
Fmoc-l-indoline-2-carboxylic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Fmoc-l-indoline-2-carboxylic acid is a specialized compound used in organic synthesis . The primary target of this compound is the amine group of other molecules, where it acts as a protecting group .
Mode of Action
The compound works by reacting with the amine group of other molecules to form a carbamate . This reaction is facilitated by the fluorenylmethoxycarbonyl (Fmoc) group present in the compound . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of peptides and proteins . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a step-wise manner during peptide synthesis .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This allows for the controlled addition of amino acids to the growing peptide chain . Once the peptide synthesis is complete, the Fmoc group can be removed by a base .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The compound is stable at room temperature, but should be stored at 0 - 8 °C for optimal stability . The Fmoc group is base-labile, meaning it can be removed in a basic environment .
Analyse Biochimique
Biochemical Properties
Fmoc-l-indoline-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is commonly used in the Fmoc solid-phase peptide synthesis (SPPS) method, where it acts as a protecting group for amino acids. This interaction is crucial for the stepwise construction of peptides, as it prevents unwanted side reactions during the synthesis process .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving peptide synthesis, the presence of this compound can impact the efficiency and fidelity of the synthesis process, thereby affecting the overall function of the synthesized peptides within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group in peptide synthesis, binding to the amino group of amino acids and preventing unwanted reactions. This selective binding is essential for the accurate and efficient synthesis of peptides. Additionally, this compound can influence enzyme activity by inhibiting or activating specific enzymes involved in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to light or high temperatures. This degradation can affect its efficacy in peptide synthesis and other biochemical applications. Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the stability and functionality of this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the stepwise construction of peptides. The compound can also affect metabolic flux and metabolite levels, influencing the overall efficiency and outcome of the synthesis process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where peptide synthesis occurs. The distribution and localization of this compound are crucial for its activity and function in biochemical applications .
Subcellular Localization
This compound is primarily localized in the subcellular compartments involved in peptide synthesis, such as the endoplasmic reticulum and Golgi apparatus. Targeting signals and post-translational modifications help direct the compound to these specific compartments, ensuring its proper function and activity. The subcellular localization of this compound is essential for its role in facilitating accurate and efficient peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-l-indoline-2-carboxylic acid typically involves the protection of the amino group of l-indoline-2-carboxylic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the reaction of l-indoline-2-carboxylic acid with Fmoc chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-l-indoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indoline derivatives.
Applications De Recherche Scientifique
Fmoc-l-indoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-l-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-l-tryptophan: Used for the synthesis of peptides containing tryptophan residues.
Fmoc-l-tyrosine: Employed in the synthesis of peptides with tyrosine residues.
Uniqueness
Fmoc-l-indoline-2-carboxylic acid is unique due to its indoline ring structure, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of peptides and other complex molecules that require specific structural features .
Propriétés
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYAYXBFHLDIRA-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198560-38-2 | |
| Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


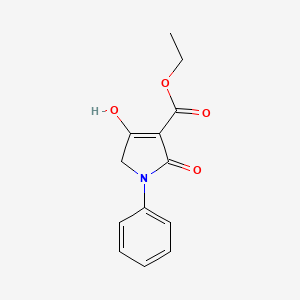
![(4Z)-2-(4-chlorophenyl)-4-[(3-hydroxyanilino)methylidene]-1,3-oxazol-5-one](/img/structure/B7791335.png)

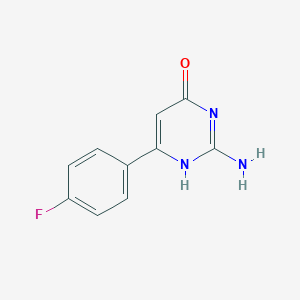
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B7791353.png)
![(2R)-3-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B7791366.png)
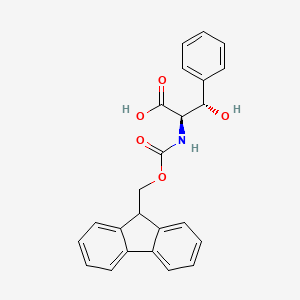

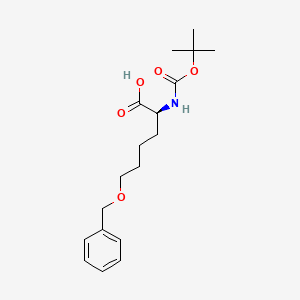
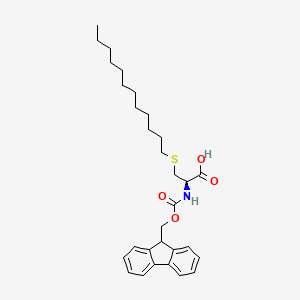
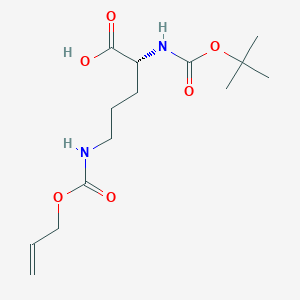

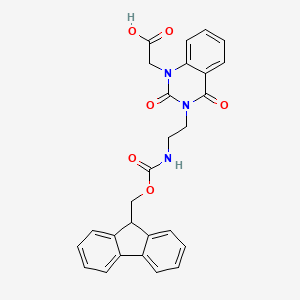
![3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid](/img/structure/B7791423.png)
